molecular formula C11H22N2O2 B1600734 (S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate CAS No. 274692-08-9

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No. B1600734
CAS RN: 274692-08-9
M. Wt: 214.3 g/mol
InChI Key: JHHBMDKAYOQBBB-VIFPVBQESA-N
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Description

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, also known as TAPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a chiral amine and has been found to have various applications in the field of organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Catalytic Applications

  • The catalytic potential of tert-butylamine in a Pd(OAc)2 catalyzed reaction involving propargyl carbonates, isocyanides, and alcohols was demonstrated, leading to the synthesis of polysubstituted aminopyrroles. This showcases an ABC3-type multicomponent reaction facilitated by tert-butylamine reacting with in situ generated CO2 (Qiu, Wang, & Zhu, 2017).

Supramolecular Arrangement

  • Research on 3-oxopyrrolidines analogues, including tert-butyl substituted variants, revealed diverse supramolecular arrangements influenced by weak intermolecular interactions. This indicates the potential of tert-butyl substituted compounds in forming complex supramolecular structures despite the lack of strong hydrogen bond donor and acceptor systems (Samipillai et al., 2016).

Hydrogen Bonding and Crystal Structure

  • A study on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate highlighted the importance of hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners, providing insights into the molecular orientation and dipole moments (Baillargeon, Lussier, & Dory, 2014).

Synthetic Applications

  • The efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates was reported, highlighting its utility in synthesizing macrocyclic Tyk2 inhibitors. This study showcases the versatility of tert-butyl substituted pyrrolidinones in medicinal chemistry applications (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl (3S)-3-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHBMDKAYOQBBB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452609
Record name (S)-TERT-BUTYL 3-(2-AMINOETHYL)PYRROLIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

274692-08-9
Record name (S)-TERT-BUTYL 3-(2-AMINOETHYL)PYRROLIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
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(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

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